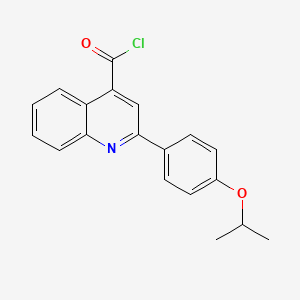
2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core with an isopropoxyphenyl substituent and a carbonyl chloride functional group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Quinoline Core : Utilizing Pfitzinger reactions to create the quinoline structure.
- Substitution Reactions : Introducing the isopropoxy group via electrophilic aromatic substitution.
- Chlorination : Converting the carboxylic acid derivative into the carbonyl chloride through thionyl chloride treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with a GI50 value indicating effective growth inhibition.
- K-562 (Leukemia) : Demonstrated selective toxicity towards malignant cells while sparing normal cells.
- HeLa (Cervical Cancer) : Showed promising results in inhibiting cell proliferation.
Table 1 summarizes the growth inhibition values against these cell lines:
| Compound | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |
|---|---|---|---|
| This compound | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| Control (Carboplatin) | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound has been shown to enhance the expression of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.
- Inhibition of Protein Kinases : It may act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
Additional Biological Activities
Apart from its anticancer properties, quinoline derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Quinoline derivatives have also shown promise in reducing inflammation in preclinical models.
Case Studies
A notable study explored the synthesis and biological evaluation of several quinoline derivatives, including our compound of interest. The results indicated that modifications in the substituents significantly influenced their biological activity, highlighting the importance of structural optimization in drug design.
Eigenschaften
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADESBIVRRBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















